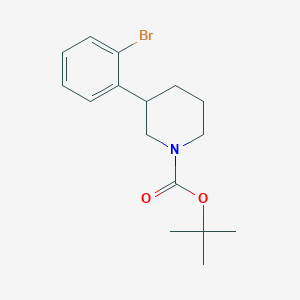
Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1203683-54-8 . It has a molecular weight of 340.26 . The compound is typically stored at 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-6-7-12(11-18)13-8-4-5-9-14(13)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 340.26 . The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, this compound has been used as an intermediate for the synthesis of biologically active compounds. This compound has also been studied for its potential applications in biochemistry, where it has been used as a reagent for the synthesis of peptides and proteins. In pharmacology, this compound has been used as a substrate for the study of enzyme activity.
Mecanismo De Acción
Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate is a versatile compound that can act as a catalyst for a variety of organic reactions. It has been shown to act as a Lewis acid, which means it can act as an electron acceptor in a reaction. This compound can also act as a Bronsted acid, which means it can act as a proton donor in a reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate is a versatile compound that has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for a variety of organic reactions. This compound is also relatively stable, making it suitable for use in long-term experiments. However, this compound can be toxic in high concentrations and can be difficult to work with due to its low solubility in water.
Direcciones Futuras
The potential applications of Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate are vast and there are many directions for future research. One potential direction is the development of new methods for the synthesis of this compound. Additionally, further research could be done to explore the potential biochemical and physiological effects of this compound. Finally, further research could be done to explore the potential applications of this compound in medicinal chemistry, biochemistry, and pharmacology.
Métodos De Síntesis
Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate can be synthesized through a variety of methods. One of the most common methods is a two-step reaction involving the reaction of tert-butyl bromide with 2-bromophenylpiperidine in the presence of a base, such as sodium hydroxide. This reaction produces a this compound intermediate, which can then be reacted with an acid to form this compound. This method is relatively simple and can be used to produce this compound in high yields.
Propiedades
IUPAC Name |
tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-6-7-12(11-18)13-8-4-5-9-14(13)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRBRONTRUBWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

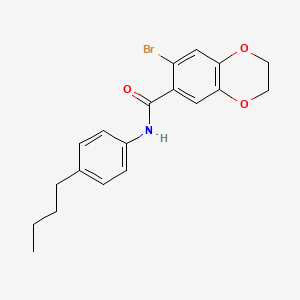
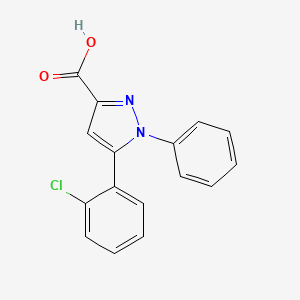
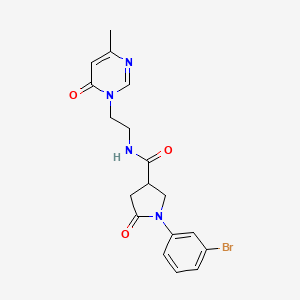
![5-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2619560.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2619562.png)

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2619566.png)
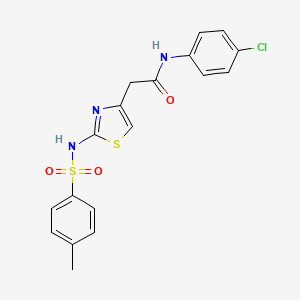
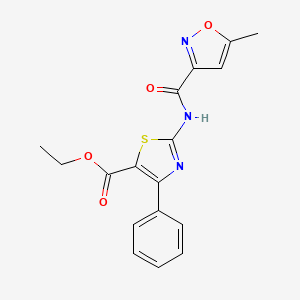
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2619573.png)
![Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2619574.png)
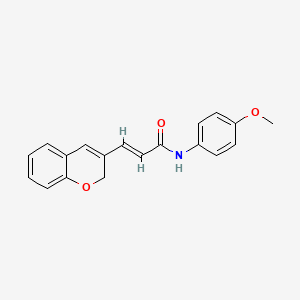
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2619577.png)
![N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2619578.png)